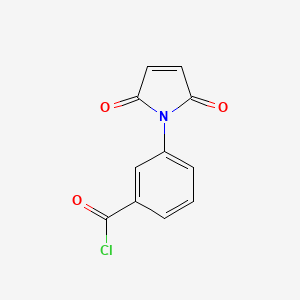

3-Maleimidobenzoic acid chloride

描述

Contextual Significance within Organic Synthesis and Materials Science

In organic synthesis, 3-Maleimidobenzoic acid chloride serves as a versatile reagent for introducing both maleimide (B117702) and benzoic acid functionalities into a target molecule. The acyl chloride group readily reacts with nucleophiles such as alcohols and amines to form stable ester or amide bonds, respectively. This reactivity is fundamental to its use in creating more complex molecules with tailored properties.

The field of materials science has seen a growing interest in maleimide-containing polymers due to their excellent thermal stability and mechanical properties. tandfonline.com this compound is instrumental in the synthesis of such advanced materials. For instance, it has been used in the preparation of novel bifunctional AB monomers. tandfonline.com These monomers, containing both a maleimide and an allylphenyl group, are designed for polymerization reactions to create new polyesters with specific curing behaviors, demonstrating the compound's direct role in developing next-generation polymers for applications like composites. tandfonline.com

Importance of Maleimide Functionality in Chemical Biology and Polymer Science

The maleimide group is a cornerstone of bioconjugation chemistry, a field focused on linking biomolecules to other molecules for various applications, including diagnostics and therapeutics. The double bond within the maleimide ring is highly reactive towards thiol groups, which are found in the amino acid cysteine within proteins. This specific and efficient reaction forms a stable covalent bond, allowing for the precise labeling and modification of proteins. This capability is crucial for developing antibody-drug conjugates, where a potent drug is attached to an antibody that targets cancer cells.

In polymer science, the maleimide functional group is prized for its ability to participate in various polymerization reactions. Maleimide-containing polymers are noted for their high performance in applications such as self-healing materials and high-temperature thermosets. tandfonline.com The electron-deficient nature of the maleimide double bond allows it to react through Michael additions and Diels-Alder reactions, providing a versatile platform for creating cross-linked and functional polymer networks. tandfonline.com

Role of Acyl Chlorides as Reactive Intermediates in Fine Chemical Synthesis

Acyl chlorides are a class of highly reactive organic compounds that are pivotal in the synthesis of fine chemicals. Their reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon, making this carbon highly susceptible to attack by nucleophiles. This property allows for the efficient synthesis of a wide range of carboxylic acid derivatives, including esters, amides, and anhydrides.

The preparation of acyl chlorides, often from their corresponding carboxylic acids using reagents like thionyl chloride, is a common step in multi-step organic syntheses. Due to their high reactivity, they are typically used immediately after their formation. The use of the acyl chloride in this compound allows for the facile attachment of the maleimido-benzoyl moiety to various substrates under mild conditions.

Scope and Research Impact of this compound Studies

Research involving this compound is primarily focused on leveraging its bifunctional nature to create novel materials and bioconjugates. A notable area of impact is in the synthesis of specialized monomers for advanced polymers. For example, the condensation reaction of this compound with eugenol (B1671780) or allylphenol leads to the formation of AB monomers that can undergo thermal addition polymerization. tandfonline.com This research is significant as it aims to develop one-component resin systems with improved processing characteristics and thermal stability for use in high-performance composites. tandfonline.com

The studies on such monomers derived from this compound contribute to the broader goal of designing materials with precisely controlled properties. The ability to create polymers with both the reactive maleimide functionality and other desirable groups opens up possibilities for creating materials for diverse applications, from aerospace components to advanced biomedical devices. The ongoing research in this area underscores the compound's potential as a key building block in the development of innovative chemical technologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHNCGJBKQNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210992 | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61960-57-4 | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61960-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061960574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 3 Maleimidobenzoic Acid Chloride

Precursor Synthesis: From 3-Aminobenzoic Acid to 3-Maleimidobenzoic Acid

The journey to 3-Maleimidobenzoic acid chloride commences with the synthesis of its immediate precursor, 3-Maleimidobenzoic acid. This is achieved through a well-established two-step process starting with 3-aminobenzoic acid and maleic anhydride (B1165640).

The initial step involves the formation of an intermediate, 3-maleamidobenzoic acid. This reaction is a nucleophilic acyl substitution where the amino group of 3-aminobenzoic acid attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. This reaction is typically carried out in a suitable solvent.

The second step is the cyclodehydration of the 3-maleamidobenzoic acid intermediate to form the stable five-membered maleimide (B117702) ring. This intramolecular condensation reaction eliminates a molecule of water. Several methods can be employed for this cyclization, including thermal methods or the use of dehydrating agents. One common laboratory-scale method involves heating the maleamic acid in glacial acetic acid. researchgate.net Another approach utilizes azeotropic removal of water by refluxing in a solvent like toluene (B28343) with an acid catalyst.

| Reaction Step | Reagents | Typical Solvents | General Conditions |

| Amide Formation | 3-Aminobenzoic acid, Maleic anhydride | Acetone, Toluene | Stirring at room temperature or gentle heating |

| Cyclodehydration | 3-Maleamidobenzoic acid | Glacial Acetic Acid | Refluxing for several hours |

| Cyclodehydration (alternative) | 3-Maleamidobenzoic acid, Acid catalyst (e.g., sulfuric acid) | Toluene | Reflux with a Dean-Stark trap to remove water |

Conversion of 3-Maleimidobenzoic Acid to this compound

With 3-maleimidobenzoic acid in hand, the subsequent step is the conversion of the carboxylic acid functionality into the more reactive acyl chloride. This transformation is a critical step as it activates the molecule for subsequent nucleophilic substitution reactions.

Thionyl Chloride Mediated Synthesis

A prevalent and efficient method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). masterorganicchemistry.com The reaction between 3-maleimidobenzoic acid and thionyl chloride proceeds to yield this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. masterorganicchemistry.com This is advantageous as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com The reaction is often performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. orgsyn.org

A typical procedure involves heating the carboxylic acid with an excess of thionyl chloride, followed by the removal of the excess reagent and volatile byproducts under reduced pressure. orgsyn.org

Alternative Acyl Chlorination Reagents and Protocols

While thionyl chloride is effective, other reagents can also be employed for the conversion of carboxylic acids to acyl chlorides, each with its own set of advantages.

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is another common and mild reagent for this transformation. It is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (B109758) (DCM). researchgate.net The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous and easily removed. This method is often preferred for substrates that may be sensitive to the higher temperatures used with thionyl chloride.

Phosphorus Pentachloride: Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that can also convert carboxylic acids to their corresponding acyl chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts.

| Reagent | Typical Solvent | Byproducts | Key Features |

| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., Dichloromethane) | SO₂, HCl | Gaseous byproducts, often requires heating |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | CO, CO₂, HCl | Mild conditions, often with catalytic DMF |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | POCl₃, HCl | Highly reactive |

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of side products.

For the cyclization of 3-maleamidobenzoic acid, the choice of catalyst and solvent, as well as the reaction temperature and time, are critical parameters. For instance, the use of a catalytic amount of a strong acid like sulfuric acid in toluene with azeotropic removal of water can lead to higher yields and shorter reaction times compared to uncatalyzed thermal methods.

In the conversion to the acid chloride, the stoichiometry of the chlorinating agent is a key factor. Using a slight excess of thionyl chloride or oxalyl chloride ensures the complete conversion of the carboxylic acid. When using oxalyl chloride with catalytic DMF, the amount of DMF must be carefully controlled, as excessive amounts can lead to side reactions. The reaction temperature and time are also optimized to ensure complete reaction without degradation of the maleimide ring.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final product, this compound, is highly dependent on the effective purification of the synthetic intermediates.

Purification of 3-Maleamidobenzoic Acid: The intermediate maleamic acid can often be purified by precipitation from the reaction mixture followed by washing with a suitable solvent to remove unreacted starting materials. Recrystallization can also be employed to obtain a highly pure product.

Purification of 3-Maleimidobenzoic Acid: The maleimide product can be purified by recrystallization from an appropriate solvent. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. almaaqal.edu.iq Washing the crude product with water can help remove any remaining acid catalyst.

Purification of this compound: The final acyl chloride is often purified by distillation under reduced pressure to remove non-volatile impurities. However, due to the reactive nature of the acyl chloride, care must be taken to avoid hydrolysis from atmospheric moisture. An alternative purification method involves washing the crude product (dissolved in an inert organic solvent) with a cold, dilute aqueous base to remove any unreacted carboxylic acid, followed by drying and removal of the solvent.

| Compound | Purification Technique | Description |

| 3-Maleamidobenzoic acid | Precipitation and Washing | The product is precipitated from the reaction mixture and washed with a solvent in which the impurities are soluble. |

| 3-Maleimidobenzoic acid | Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals. almaaqal.edu.iq |

| This compound | Distillation under reduced pressure | The product is separated from less volatile impurities by distillation at a reduced pressure to lower the boiling point and prevent decomposition. |

| This compound | Washing with aqueous base | A solution of the crude product is washed with a cold, dilute base to remove acidic impurities, followed by drying and solvent evaporation. |

Mechanistic Investigations of 3 Maleimidobenzoic Acid Chloride Reactions

Nucleophilic Acyl Substitution Reactions at the Acyl Chloride Moiety

The acyl chloride group of 3-Maleimidobenzoic acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is primarily due to the strong electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl carbon, making it susceptible to nucleophilic attack.

Detailed Elucidation of Addition-Elimination Reaction Mechanisms

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This intermediate is typically unstable.

For instance, the reaction of this compound with an alcohol (alcoholysis) to form an ester proceeds via this mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. Following the formation and collapse of the tetrahedral intermediate, a proton is transferred from the formerly alcoholic oxygen to a weak base, yielding the final ester product and hydrochloric acid.

Influence of Nucleophile Structure and Electronic Properties on Reactivity

The rate and success of the nucleophilic acyl substitution reaction are significantly influenced by the properties of the nucleophile. Stronger nucleophiles generally react faster than weaker ones. For example, primary amines are more nucleophilic than their corresponding alcohols, leading to a more rapid formation of amides compared to esters under similar conditions.

The electronic properties of the nucleophile are also crucial. Nucleophiles with higher electron density and less steric hindrance will exhibit enhanced reactivity towards the acyl chloride. The table below illustrates the general reactivity trend of common nucleophiles with acyl chlorides.

| Nucleophile Type | Example | Relative Reactivity with Acyl Chlorides |

| Amine | R-NH₂ | Very High |

| Thiol | R-SH | High |

| Alcohol | R-OH | Moderate |

| Water | H₂O | Low |

| Carboxylate | R-COO⁻ | Moderate |

This table provides a generalized reactivity trend. Specific reaction rates will vary based on the exact structures of the reactants and the reaction conditions.

Catalytic Effects in Acyl Chloride Transformations (e.g., Tertiary Amines)

In reactions with weaker nucleophiles, such as alcohols, a catalyst is often employed to increase the reaction rate. Tertiary amines, like triethylamine (B128534) or pyridine (B92270), are commonly used for this purpose. These catalysts can function in two primary ways:

Base Catalysis: The tertiary amine can act as a base, deprotonating the nucleophile to increase its nucleophilicity. For example, it can deprotonate an alcohol to form a more reactive alkoxide.

Nucleophilic Catalysis: The tertiary amine can act as a nucleophilic catalyst. It first reacts with the acyl chloride to form a highly reactive acylammonium intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original acyl chloride.

Reactivity of the Maleimide (B117702) Double Bond

The maleimide moiety of this compound contains an electron-poor carbon-carbon double bond, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.

Michael Addition Chemistry with Thiols and Other Nucleophiles

The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition, also known as a Michael addition, with soft nucleophiles. Thiols are particularly effective nucleophiles for this reaction, leading to the formation of a stable thioether linkage. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins.

The reaction proceeds via the attack of the thiolate anion on one of the carbons of the maleimide double bond. This is followed by protonation of the resulting enolate to give the final succinimide (B58015) thioether adduct. The reaction is typically fast and proceeds under mild conditions, often at physiological pH. While thiols are common, other nucleophiles like amines and phosphines can also participate in Michael additions with maleimides.

Kinetic studies on N-aryl maleimides have shown that they react rapidly with thiols. mdpi.com For instance, the reaction of various N-aryl maleimides with N-acetyl-L-cysteine was found to be complete within 15 minutes. mdpi.com

Diels-Alder Cycloaddition Reactions and Their Regio/Stereoselectivity

The maleimide double bond can act as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with conjugated dienes to form a six-membered ring adduct. The reactivity of the maleimide in this reaction is enhanced by the electron-withdrawing nature of the two adjacent carbonyl groups.

The Diels-Alder reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. rsc.org This concerted mechanism leads to a high degree of stereospecificity. The reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state, although the exo product is often the more thermodynamically stable isomer.

For example, the reaction of an N-phenylmaleimide with a diene like 2,5-dimethylfuran (B142691) has been shown to produce the corresponding Diels-Alder adduct. tandfonline.comresearchgate.net The reaction can be carried out under thermal or microwave conditions. tandfonline.com

Chemo-selectivity Considerations in Multi-functional Compound Synthesis

The synthesis of complex molecules bearing multiple functional groups presents a significant challenge in organic chemistry, demanding a high degree of control over reaction selectivity. This compound is a heterobifunctional reagent, meaning it possesses two distinct reactive sites: a highly reactive acid chloride and a maleimide group. This dual reactivity allows for a variety of synthetic strategies but also necessitates a thorough understanding of the chemo-selectivity of its reactions to achieve desired products. The preferential reaction of one functional group over the other is dictated by a number of factors, including the nature of the nucleophile, the reaction conditions, and kinetic versus thermodynamic control.

The acid chloride moiety is a strong electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This reaction is typically fast and proceeds via an addition-elimination mechanism.

Conversely, the maleimide group is an α,β-unsaturated carbonyl system that is susceptible to nucleophilic attack via a Michael addition reaction. This reaction is particularly efficient with soft nucleophiles like thiols. The reaction of maleimides with thiols is a cornerstone of bioconjugation chemistry, often used to link molecules to cysteine residues in proteins. While amines can also react with maleimides, the reaction with thiols is generally faster and occurs under milder conditions.

In the context of multi-functional compound synthesis, the chemo-selectivity of this compound becomes paramount when reacting with a molecule that contains multiple nucleophilic centers. The outcome of such a reaction is governed by the relative reactivity of these nucleophilic centers towards the acid chloride and the maleimide.

Several factors can be manipulated to control the chemo-selectivity of these reactions:

pH: The pH of the reaction medium can significantly influence the nucleophilicity of the reacting species. For instance, in the reaction with a molecule containing both an amine and a thiol group, such as cysteine, the pH can be adjusted to favor one reaction over the other. At a pH range of 6.5-7.5, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, favoring the Michael addition to the maleimide. At higher pH values (above 8.5), the amine group becomes more deprotonated and thus a more potent nucleophile, which could lead to competitive reaction at the maleimide or the acid chloride.

Temperature and Reaction Time: The principles of kinetic and thermodynamic control can be applied to direct the selectivity of the reaction. wikipedia.orgmasterorganicchemistry.comopenstax.orglibretexts.orglibretexts.org Reactions under kinetic control, typically occurring at lower temperatures and shorter reaction times, favor the product that is formed fastest. wikipedia.orgopenstax.org In contrast, reactions under thermodynamic control, usually at higher temperatures and longer reaction times, favor the most stable product. wikipedia.orgopenstax.org In the case of this compound, the reaction at the more reactive acid chloride center is generally kinetically favored. However, if the product of the Michael addition to the maleimide is thermodynamically more stable, a higher reaction temperature could favor its formation.

Nucleophile Strength and Hardness/Softness: The inherent reactivity of the nucleophilic centers plays a crucial role. Hard nucleophiles, such as primary amines and alcohols, will generally react preferentially with the hard electrophilic center of the acid chloride. Soft nucleophiles, like thiols, will favor reaction with the soft electrophilic β-carbon of the maleimide ring.

A study on the reaction of L-cysteine with 6-maleimidohexanoic acid, a compound structurally similar to the maleimide portion of this compound, revealed the formation of two isomeric products. nih.gov This indicates that both the thiol and the amino group of cysteine can react with the maleimide, with the initial thioether adduct potentially rearranging to the amino-adduct via an intramolecular nucleophilic substitution. nih.gov This highlights the complexity of predicting the outcome of such reactions and the importance of careful experimental design and product characterization.

Interactive Table: Reactivity of Functional Groups in this compound

| Functional Group | Reactive Towards (Nucleophile) | Reaction Type | General Conditions |

| Acid Chloride | Amines, Alcohols, Thiols | Nucleophilic Acyl Substitution | Broad range of conditions, often rapid at room temperature. |

| Maleimide | Thiols, Amines | Michael Addition | pH dependent, generally mild conditions for thiol addition. |

Detailed Research Findings:

While specific, detailed research findings on the chemo-selectivity of this compound with a wide array of multi-functional compounds are not extensively documented in publicly available literature, the general principles of organic chemistry allow for predictions and the design of selective reaction strategies. For instance, when aiming to selectively form an amide bond without affecting the maleimide group, one would typically react this compound with an amine at low temperatures and for a short duration. To achieve selective Michael addition to the maleimide in the presence of an amine, careful pH control (pH 6.5-7.5) is crucial to enhance the nucleophilicity of the thiol while keeping the amine protonated and less reactive.

The synthesis of bismaleimide (B1667444) monomers from 3- or 4-maleimidobenzoyl chloride and subsequent reaction with aromatic diamines via Michael addition to form polyaspartimides has been reported. libretexts.org This demonstrates a sequential approach where the acid chloride is first reacted to form an amide linkage, followed by the Michael addition reaction of the maleimide, showcasing a successful application of chemo-selective principles.

Derivatization and Functionalization Strategies Utilizing 3 Maleimidobenzoic Acid Chloride

Synthesis of Ester-Linked Conjugates

In addition to amines, the acyl chloride functionality of 3-Maleimidobenzoic acid chloride reacts efficiently with alcohols to form ester linkages. pressbooks.publibretexts.org This reaction also proceeds through a nucleophilic acyl substitution mechanism. youtube.com The formation of an ester by this method is advantageous as the reaction is essentially irreversible, unlike the equilibrium-limited Fischer esterification of carboxylic acids and alcohols. libretexts.org

Compounds containing primary or secondary hydroxyl groups can be readily acylated by this compound. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acid chloride. libretexts.org A weak base, typically pyridine (B92270), is included in the reaction mixture to scavenge the HCl generated, preventing unwanted side reactions and driving the esterification to completion. libretexts.org This method provides a straightforward route to attach the maleimidobenzoyl moiety to hydroxyl-bearing molecules, including polymers, surfaces, and biomolecules.

| Alcohol Reactant | Reactant Structure | Resulting Ester Product | Product Structure |

|---|---|---|---|

| Ethanol |  | Ethyl 3-maleimidobenzoate |  |

| Isopropanol |  | Isopropyl 3-maleimidobenzoate |  |

While this compound is a monofunctional acyl chloride and thus not suitable for direct polymerization with difunctional monomers like bisphenols, it serves as an excellent end-capping agent. In polymer synthesis, a bisphenol (e.g., Bisphenol A) can be reacted with this compound to create a new monomer bearing two terminal maleimide (B117702) groups. This reaction involves the esterification of both phenolic hydroxyl groups of the bisphenol. The resulting bismaleimide (B1667444) monomer can then be polymerized with other co-monomers, such as diamines or dithiols, through mechanisms like Michael addition, to produce cross-linked networks or specialty polymers with high thermal stability.

| Reactants | Reaction Scheme | Resulting Monomer |

|---|---|---|

| Bisphenol A + 2 eq. This compound |  | Bisphenol A bis(3-maleimidobenzoate) |

Formation of Acid Anhydrides

Acid chlorides are valuable precursors for the synthesis of acid anhydrides. pressbooks.publibretexts.org The reaction occurs between the acid chloride and a carboxylic acid or, more commonly, its corresponding carboxylate salt. khanacademy.org The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride leaving group. khanacademy.org This method is versatile and can be employed to create both symmetrical and mixed (asymmetrical) anhydrides. pressbooks.pub Reacting this compound with a different carboxylic acid in the presence of a base like pyridine results in a mixed anhydride (B1165640), incorporating the maleimide functionality into a new reactive structure. These mixed anhydrides can themselves be used as acylating agents.

| Reactants | Reaction Scheme | Resulting Anhydride |

|---|---|---|

| This compound + Acetic acid |  | Acetic 3-maleimidobenzoic anhydride |

Introduction of the 3-Maleimidobenzoyl Moiety into Complex Molecular Architectures

The chemical compound this compound serves as a critical heterobifunctional crosslinking agent, enabling the introduction of the 3-Maleimidobenzoyl moiety into a wide array of complex molecular structures. Its utility stems from the presence of two distinct reactive functional groups: an acid chloride and a maleimide. sigmaaldrich.comsigmaaldrich.com This dual reactivity allows for a sequential and controlled conjugation strategy, which is fundamental in fields like bioconjugation and materials science for creating precisely defined molecular constructs. nih.govnih.gov

The primary point of attachment is the highly reactive acid chloride group. libretexts.org This functional group readily undergoes nucleophilic acyl substitution with various nucleophiles, most notably primary and secondary amines, as well as alcohols. commonorganicchemistry.comyoutube.com This initial reaction forms a stable amide or ester bond, respectively, covalently linking the 3-Maleimidobenzoyl group to the first target molecule. libretexts.orgchemguide.co.uk

Amidation Reactions:

The reaction between this compound and molecules containing primary or secondary amine groups is a robust and widely used method for its incorporation. commonorganicchemistry.comchemguide.co.uk This aminolysis reaction proceeds rapidly, often at room temperature, to form a stable amide linkage. commonorganicchemistry.comlibretexts.org Typically, the reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. libretexts.orgcommonorganicchemistry.comreddit.com The use of two equivalents of the amine substrate can also serve this purpose, where one equivalent acts as the nucleophile and the second acts as the base. libretexts.org

The general scheme for this reaction is as follows:

R-NH₂ + Cl-CO-(C₆H₄)-Maleimide → R-NH-CO-(C₆H₄)-Maleimide + HCl

This strategy is commonly employed to functionalize proteins, peptides, or synthetic molecules bearing accessible amine groups, such as lysine (B10760008) residues in proteins. nih.gov

Esterification Reactions:

Similarly, this compound can react with alcohols in a process known as alcoholysis to form ester bonds. libretexts.orgyoutube.com This reaction also typically requires a base like pyridine to scavenge the generated HCl. libretexts.org While effective, this method is generally less common in aqueous bioconjugation contexts compared to amidation due to the lower nucleophilicity of alcohols compared to amines and the potential for hydrolysis of the acid chloride in water. libretexts.org However, it remains a valuable technique for conjugating the moiety to molecules containing hydroxyl groups in organic media. youtube.com

The Role of the Maleimide Group:

Once the 3-Maleimidobenzoyl moiety is attached to the initial molecule via its acid chloride function, the maleimide group becomes available for a second, orthogonal conjugation step. The maleimide group is a well-established electrophile that exhibits high reactivity and selectivity towards thiol groups (sulfhydryls). nih.gov It reacts with thiols via a Michael addition reaction to form a stable thioether bond. nih.gov This reaction is particularly valuable in bioconjugation for targeting cysteine residues within proteins and peptides. nih.govnih.gov

This two-step process allows for the precise linking of two different molecular entities. For example, an amine-containing fluorescent dye can first be reacted with this compound. The resulting maleimide-functionalized dye can then be purified and subsequently reacted with a cysteine-containing antibody to create a specifically labeled antibody-dye conjugate.

The table below summarizes the derivatization strategies for incorporating the 3-Maleimidobenzoyl moiety.

| Target Functional Group | Reagent Moiety | Resulting Covalent Bond | Typical Application |

| Primary/Secondary Amine (-NH₂, -NHR) | Acid Chloride (-COCl) | Amide (-CO-NH-, -CO-NR-) | Labeling of proteins, peptides, or amine-functionalized small molecules. libretexts.orgcommonorganicchemistry.com |

| Alcohol (-OH) | Acid Chloride (-COCl) | Ester (-CO-O-) | Conjugation to hydroxyl-containing molecules, often in organic solvents. libretexts.orgyoutube.com |

| Thiol (-SH) | Maleimide | Thioether | Site-specific conjugation to cysteine residues in proteins and peptides. nih.gov |

This strategic introduction of the 3-Maleimidobenzoyl moiety is a cornerstone of creating complex, functional molecules for research, diagnostics, and therapeutic applications. The ability to first conjugate to an amine or alcohol and subsequently to a thiol provides a powerful and versatile tool for molecular assembly.

Polymer Science and Engineering Applications of 3 Maleimidobenzoic Acid Chloride Derivatives

Synthesis of Bismaleimide (B1667444) (BMI) Monomers

Bismaleimide resins are a significant class of thermosetting polyimides, typically synthesized through the reaction of a diamine with maleic anhydride (B1165640). However, an alternative and versatile route involves using maleimidobenzoyl chlorides. Specifically, 3-Maleimidobenzoic acid chloride serves as a key building block for introducing maleimide (B117702) groups into a larger molecular structure through ester or amide linkages.

A common and effective method for synthesizing structurally diverse bismaleimide monomers involves the reaction of this compound with various aromatic or aliphatic diols (bisphenols) and diamines. lew.roinoe.ro This reaction is typically a condensation reaction, proceeding via nucleophilic acyl substitution where the hydroxyl or amino group of the linker molecule attacks the highly reactive acyl chloride of this compound. The reaction is often carried out at low temperatures in the presence of an acid acceptor, such as a tertiary amine like triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. inoe.ro

By systematically varying the diol or diamine component, a wide range of BMI monomers can be created. The central linker group (R) between the two maleimide-terminated benzoyl units can be tailored to impart specific properties to the resulting monomer and, subsequently, the cured polymer. scispace.com For instance, researchers have synthesized BMIs using linkers such as bisphenol A, 4,4'-diaminodiphenylether, and 2,2-bis[(4-aminophenoxy)phenyl]propane. lew.ro The general synthesis scheme involves dissolving the bisphenol or diamine with triethylamine in a suitable solvent, followed by the careful addition of this compound. lew.ro

The structure of these monomers is routinely confirmed using spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, along with elemental analysis. lew.roinoe.ro

The chemical structure of the linker connecting the two maleimide functional groups plays a pivotal role in determining the physical and thermal characteristics of the BMI monomer. The incorporation of flexible linkages, such as ether (–O–) or isopropylidene groups, into the monomer backbone can enhance the solubility of the monomers in organic solvents and improve the processability of the resulting resins. tandfonline.comtandfonline.com Conversely, rigid aromatic structures tend to increase the melting point and thermal stability of the monomer.

The position of the substituent on the phenyl ring (meta- vs. para-) also affects monomer properties. inoe.ro Studies have shown that the reactivity and thermal stability of BMI monomers depend significantly on the structure of these bridging units. inoe.ro For example, the thermal decomposition temperature and melting point can be systematically adjusted by selecting appropriate linkers. tandfonline.com The introduction of bulky side groups or flexible chains can lower the melting point and increase solubility, which is desirable for improving processing conditions. scispace.com

Table 1: Properties of Bismaleimide Monomers Synthesized from Maleimidobenzoyl Chloride and Various Diols/Diamines This table is interactive. Click on headers to sort.

| Monomer ID | Linker Compound | Linker Type | Linker Structure | Resulting Linkage | Melting Point (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|---|

| BMI-1 | 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A) | Bisphenol | Aromatic with Isopropylidene | Ester | 230-234 | Synthesis from 4-maleimidobenzoyl chloride demonstrated. | inoe.ro |

| BMI-2 | 3,3'-Dimethoxybenzidine | Diamine | Aromatic with Methoxy groups | Amide | 137 | Presence of ether units improved solubility. | tandfonline.comtandfonline.com |

| BMI-3 | 4,4'-(1-Phenylethylidene)diphenol | Bisphenol | Aromatic with Bulky Phenyl Group | Ester | 230 | Showed potential thermotropic liquid crystalline behavior. | tandfonline.comtandfonline.com |

Polymerization Mechanisms of Maleimide-Containing Monomers

Monomers derived from this compound, particularly bismaleimides, are versatile precursors that can undergo polymerization through several distinct mechanisms. The reactive maleimide end-groups are the primary sites for polymerization, allowing for the formation of highly crosslinked, thermally stable networks.

The most common method for curing BMI resins is through thermal polymerization. When heated, the electron-deficient carbon-carbon double bond in the maleimide ring can undergo a free-radical homopolymerization. cnrs.fr This process is initiated thermally at elevated temperatures, typically in the range of 200–250°C, without the need for an external initiator. orientjchem.orgpolymerinnovationblog.com The reaction leads to the formation of a dense, three-dimensional crosslinked network, which is responsible for the high thermal stability and mechanical integrity of the final material. orientjchem.org

Differential Scanning Calorimetry (DSC) is a key technique used to study the curing behavior. DSC scans of BMI monomers show a characteristic exothermic transition associated with the curing reaction. orientjchem.org The peak temperature of this exotherm (T_exo) indicates the temperature of the maximum cure rate. For instance, bis(4-maleimidophenyl) sulphone exhibits a curing exotherm in the range of 248-350°C. orientjchem.org The kinetics of this crosslinking reaction are complex and can be influenced by the monomer structure. The presence of strong electron-withdrawing groups in the linker, for example, can increase the curing temperature. orientjchem.org The resulting cured resins exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net

Maleimide-containing monomers are highly reactive in free-radical polymerization. The maleimide double bond is electron-deficient, making it readily susceptible to attack by free radicals. This reactivity allows for homopolymerization and, significantly, for copolymerization with a wide variety of electron-rich vinyl monomers such as styrene (B11656) (St), methyl methacrylate (B99206) (MMA), and vinyl acetate (B1210297) (VA). tandfonline.com This copolymerization is an effective method for tailoring the properties of the final polymer. mdpi.com

For example, maleimide derivatives have been successfully copolymerized with styrene using initiators like azobisisobutyronitrile (AIBN). mdpi.com The resulting copolymers often exhibit enhanced thermal stability compared to the individual homopolymers. tandfonline.com The reactivity ratios of the monomers can be determined to understand the copolymerization behavior and the resulting polymer microstructure. tandfonline.com Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined block copolymers containing maleimide units, offering precise control over molecular weight and architecture. rsc.orgrsc.org

While the maleimide group typically polymerizes via a chain-growth mechanism, the functional groups introduced by the this compound precursor allow for step-growth polymerization pathways. wikipedia.org

Polycondensation: The acid chloride functional group of this compound itself is a classic reactant for step-growth polycondensation. youtube.com By reacting a bifunctional version of a maleimide-containing acid chloride with a diamine or a diol, one can synthesize polyamides or polyesters, respectively. researchgate.net In this process, the polymer chain grows step-by-step through the repeated formation of amide or ester linkages, with the maleimide group remaining as a pendant functional group along the polymer backbone. These pendant maleimide groups can then be used for subsequent crosslinking reactions, either thermally or through other chemical means.

Michael Addition: Bismaleimides can undergo a step-growth polymerization via the Michael addition reaction. In this process, a nucleophile, typically a diamine or a dithiol, adds across the activated double bond of the maleimide ring. lew.ropolymerinnovationblog.com The reaction of a bismaleimide with a diamine leads to the formation of a linear polyaspartimide. lew.ro This reaction proceeds under milder conditions than thermal homopolymerization and results in a more flexible polymer chain, which can improve the toughness of the material. This method represents a key strategy for overcoming the inherent brittleness of many BMI resins. polymerinnovationblog.com

RAFT Step-Growth Polymerization: Recent advances have demonstrated the use of maleimide monomers in photo-mediated RAFT step-growth polymerization. rsc.orgrsc.org This innovative technique combines features of both step-growth and controlled radical polymerization, allowing for the synthesis of polymers under mild, catalyst-free conditions using light as a stimulus. rsc.orgresearchgate.net

Polyaddition Reactions (e.g., Michael Addition, Ene Reactions)

Derivatives of this compound are versatile precursors for synthesizing advanced polymers through various polyaddition reactions. The electron-deficient double bond of the maleimide group readily participates in nucleophilic additions, such as the Michael addition, and pericyclic reactions like the ene reaction.

Michael Addition: The reaction of bismaleimides, which can be synthesized from precursors like this compound, with nucleophiles such as aromatic diamines proceeds via a Michael-type addition. lookchem.com In this process, the amine adds across the maleimide's carbon-carbon double bond, leading to the formation of polyaspartimides. This step-growth polymerization mechanism allows for the creation of high-molecular-weight linear polymers. The properties of the resulting polymers can be tailored by selecting different diamine monomers, influencing factors like chain flexibility, solubility, and thermal characteristics.

Ene Reactions: Maleimides are known to react with compounds containing allylic protons, such as allylphenols, through a combination of ene and Diels-Alder reactions. tandfonline.com The process often initiates with an ene reaction, where the allyl group of one monomer reacts with the maleimide group of another. This is followed by a subsequent Diels-Alder cyclization, leading to highly cross-linked, thermally stable network structures. tandfonline.com This type of thermal addition polymerization is particularly advantageous in composite manufacturing as it proceeds without the elimination of volatile by-products, which helps prevent the formation of voids in the final material. tandfonline.com

Diels-Alder Polymerization in Advanced Polymer Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in polymer chemistry, and the maleimide group is an excellent dienophile for this purpose. The reaction between furan (B31954) derivatives (as the diene) and maleimide derivatives (as the dienophile) is particularly notable for its efficiency, reversibility, and applicability in creating dynamic covalent polymers. nih.govrsc.orgmdpi.com

This reaction is often classified as a "click" reaction because it is highly efficient, atom-economical, and can proceed under mild, often solvent-free, conditions. mdpi.com A key feature of the furan/maleimide Diels-Alder reaction is its thermal reversibility. At lower to moderate temperatures (typically below 100°C), the cycloaddition (Diels-Alder reaction) is favored, forming stable oxanorbornene adducts. nih.govmdpi.com At higher temperatures, the reverse reaction (retro-Diels-Alder) dominates, breaking the adducts back into their furan and maleimide components. nih.govmdpi.com

This dynamic nature is harnessed to create "smart" materials, such as self-healing polymers and reprocessable thermosets. nih.govresearchgate.net When a crack forms in a polymer network cross-linked by these reversible bonds, applying heat can initiate the retro-Diels-Alder reaction, allowing the polymer chains to flow and rebond upon cooling, effectively healing the damage. nih.gov The kinetics of this reaction are well-studied, with the formation of a kinetically favored endo adduct and a more thermodynamically stable exo adduct being a key characteristic. nih.gov

Development of High-Performance Polyimides and Thermosetting Resins

The maleimide functionality, introduced via this compound, is a cornerstone for developing high-performance polyimides and thermosetting resins. These materials are sought after in demanding applications due to their exceptional thermal stability, chemical resistance, and robust mechanical properties. lookchem.comtandfonline.com Bismaleimide (BMI) resins are a prominent class of thermosets that cure through the thermal polymerization of terminal maleimide groups. tandfonline.com

Application as Matrix Resins for Advanced Composites

Maleimide-based polymers are frequently used as matrix resins in advanced fiber-reinforced composites for the aerospace, electronics, and automotive industries. tandfonline.com The primary advantage of BMI resins in this context is their curing mechanism. The polymerization of the maleimide end-groups is an addition reaction, meaning it occurs without generating volatile by-products. tandfonline.com This is crucial for producing high-quality, void-free composite parts, which is a common issue with condensation-curing resins like phenolic or epoxy resins. The resulting cross-linked network provides excellent adhesion to reinforcing fibers (such as carbon or glass) and maintains its integrity at elevated temperatures.

Enhancement of Mechanical and Thermal Stability of Derived Materials

The rigid, aromatic structure inherent in polymers derived from this compound, combined with the high cross-link density achieved during curing, imparts outstanding thermal and mechanical stability. The polymers exhibit high glass transition temperatures (Tg) and excellent dimensional stability over a wide temperature range.

Research has demonstrated that the specific chemistry of the curing reaction significantly influences these properties. For instance, polymers cured through an ene/Diels-Alder mechanism, such as those formed from allyl-maleimide monomers, exhibit high thermal stability. tandfonline.com Thermogravimetric analysis (TGA) is commonly used to evaluate this stability, measuring the temperature at which the material begins to decompose. Studies comparing different maleimide-type monomers have shown how structural variations can fine-tune these properties for specific performance requirements. tandfonline.com

Interactive Table: Thermal Properties of Allyl-Imide Resins

The following table summarizes differential scanning calorimetry (DSC) data for polymers derived from different maleimide and citraconimide (B94617) monomers, illustrating the impact of molecular structure on thermal behavior.

| Monomer Type | Monomer Structure | Tonset (°C) | Tpeak (°C) |

| Allyl-Maleimide | 4a (para-substituted) | 215 | 260 |

| Allyl-Maleimide | 4b (meta-substituted) | 225 | 265 |

| Allyl-Citraconimide | 4e (para-substituted) | 235 | 275 |

| Allyl-Citraconimide | 4f (meta-substituted) | 240 | 280 |

| Data derived from studies on the thermal curing of AB monomers containing maleimide or citraconimide groups. tandfonline.com |

Structure-Property Relationship Studies in this compound-Derived Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. For polymers derived from this compound, several key relationships have been established.

A primary challenge with traditional bismaleimide (BMI) resin systems is their inherent brittleness, which can lead to low damage tolerance in composites. tandfonline.com To address this, significant research has focused on modifying the polymer backbone to enhance toughness without substantially compromising the excellent thermal stability. One successful strategy involves the co-polymerization of BMIs with reactive toughening agents, such as allylphenols. The resulting ene/Diels-Alder reaction network introduces more flexible linkages into the thermoset structure, improving fracture toughness. tandfonline.com

Biomedical and Biosensing Applications in Academic Research

Bioconjugation for Targeted Systems

3-Maleimidobenzoic acid chloride is a heterobifunctional crosslinking agent pivotal in the field of bioconjugation. Its utility stems from the presence of two reactive groups: an acid chloride and a maleimide (B117702). The acid chloride readily reacts with primary amines, such as the lysine (B10760008) residues found on proteins, while the maleimide group specifically and efficiently forms a stable thioether bond with sulfhydryl groups, typically from cysteine residues. This dual reactivity allows for the controlled and specific linkage of different biomolecules.

A common strategy involves a two-step process. First, the acid chloride of 3-maleimidobenzoic acid is reacted with a carrier protein, utilizing its abundant amine groups. This step results in an "activated" carrier molecule displaying maleimide groups. Subsequently, a molecule containing a free thiol group, such as a cysteine-containing peptide, is introduced. The thiol group of the peptide then reacts with the maleimide group on the activated carrier, forming a stable conjugate. This method provides a reliable way to create well-defined peptide-carrier conjugates. springernature.com

Covalent Attachment to Peptides and Proteins

The covalent attachment of peptides to larger carrier proteins is a widely used technique to enhance the immunogenicity of the peptide, a crucial step in the production of anti-peptide antibodies. The choice of crosslinking agent can significantly influence the immune response to the resulting conjugate.

In a comparative study, m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a derivative of 3-maleimidobenzoic acid, was used to conjugate angiotensin to tetanus toxoid. nih.gov The study highlighted that the nature of the linker itself can impact the immunogenicity of the conjugate. It was observed that more constrained linkers, such as the one derived from MBS, could induce high levels of linker-specific antibodies. nih.gov This finding is critical for the rational design of immunogens, as an immune response against the linker is often undesirable.

The stability of the bond formed during conjugation is also a key consideration. The thioether linkage resulting from the reaction between a maleimide and a thiol is known to be more stable than a disulfide bond, making maleimide-based crosslinkers a preferred choice for creating robust conjugates. nih.gov

Synthesis of Oligonucleotide-Peptide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the nucleic acid-targeting properties of oligonucleotides with the diverse functionalities of peptides. wpmucdn.comnih.gov These chimeras have found applications in therapeutics, nanotechnology, and as tools for assembling bivalent protein affinity reagents. wpmucdn.comnih.gov

A prevalent method for synthesizing POCs is through fragment conjugation, where the peptide and oligonucleotide are synthesized separately and then joined together. wpmucdn.comnih.gov This approach often utilizes heterobifunctional crosslinkers that can react with specific functional groups on each fragment. For instance, an amine-modified oligonucleotide can be reacted with a crosslinker like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which introduces a maleimide group onto the oligonucleotide. wpmucdn.comnih.gov This maleimide-functionalized oligonucleotide can then be conjugated to a peptide containing a cysteine residue. nih.gov This strategy allows for the precise, covalent attachment of the peptide to the oligonucleotide. wpmucdn.comnih.gov

The site of conjugation on both the peptide and the oligonucleotide can be varied to optimize the properties of the final conjugate. nih.gov Peptides are typically attached at the N- or C-terminus, while oligonucleotides are often modified at the 5'- or 3'-end. nih.govnih.gov

Development of Advanced Drug Delivery Systems

The covalent attachment of drugs to polymeric carriers has emerged as a powerful strategy to improve their therapeutic index. Polymer-drug conjugates can exhibit enhanced water solubility, prolonged circulation half-life, and improved stability compared to the free drug. rsc.org

Engineering of Drug-Polymer Conjugates and Polymeric Drug Carriers

The design of effective drug-polymer conjugates relies on the careful selection of the polymer, the drug, and the linker that connects them. The linker plays a crucial role in determining the stability of the conjugate in circulation and the release of the drug at the target site. nih.gov

One example of a biodegradable polymer used in drug delivery is poly(L-glutamic acid). nih.gov Its degradation product, L-glutamic acid, is a natural amino acid that can be readily metabolized by the body. nih.gov Drugs can be conjugated to the polymer backbone through various chemical linkages.

Another widely studied polymeric carrier is N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer. nih.gov HPMA copolymers are hydrophilic, biocompatible, and their molecular weight can be controlled to be below the renal clearance threshold, facilitating their elimination from the body. nih.gov

Investigations into Controlled Drug Release Mechanisms from Conjugates

For a polymer-drug conjugate to be effective, the drug must be released from the carrier at the target site. nih.gov Premature release during systemic circulation can lead to off-target toxicity and reduced efficacy. nih.gov Therefore, the linker connecting the drug to the polymer must be stable in the bloodstream but cleavable under the specific conditions of the target environment.

Researchers have explored various triggers for drug release, including changes in pH, the presence of specific enzymes, or a change in redox potential. nih.gov For example, linkers that are sensitive to the slightly acidic environment of tumors or the low pH within cellular compartments like endosomes and lysosomes have been developed. nih.gov The trityl group is one such acid-sensitive linker that has shown promise in the design of drug carriers with tunable release kinetics. nih.gov

The rate of drug release is influenced not only by the linker but also by the properties of the conjugated drug itself. nih.gov Therefore, a thorough understanding of the interplay between the drug, linker, and carrier is essential for the rational design of drug delivery systems with optimal release profiles.

Applications in Biosensor and Biochip Design

Biochips are miniaturized devices that integrate biological materials with electronic components to enable the rapid and sensitive analysis of biological samples. delveinsight.com They have a wide range of applications in healthcare, including disease diagnostics, personalized medicine, and drug discovery. delveinsight.com

One of the key components of a biochip is the biosensor, which is responsible for detecting the target analyte. Potentiometric biosensors, such as ion-sensitive field-effect transistors (ISFETs), are a type of electronic biosensor that can detect changes in ion concentration. nih.gov For instance, an ISFET-based biosensor has been designed to detect chloride ions in sweat for the diagnosis of cystic fibrosis. nih.gov This technology offers a non-invasive and cost-effective alternative to traditional diagnostic methods. nih.gov

Surface Functionalization for Receptor Layer Development on Transducers

The development of a stable and specific receptor layer on a transducer is a critical step in the fabrication of a biosensor. This layer is responsible for recognizing and binding the target analyte. The chemical properties of this compound suggest its potential for the functionalization of transducer surfaces, although direct academic research specifically employing this compound for this purpose is limited.

Theoretically, the acid chloride group of this compound can be used to anchor the molecule to a transducer surface that has been pre-functionalized with amine groups. Many common transducer materials, such as silicon or glass, can be readily amino-silanized to introduce primary amine functionalities. The reaction between the acid chloride and the surface amines would form a stable amide bond, orienting the maleimide group outwards, away from the surface. This maleimide-activated surface could then be used to immobilize thiol-containing receptor molecules, such as cysteine-containing peptides or antibodies that have been engineered to expose a thiol group. This directed immobilization strategy ensures that the receptor's binding site is accessible for interaction with the target analyte, which can enhance the sensitivity and specificity of the biosensor.

Directed Immobilization of Enzymes and Ligands for Biosensing

The precise orientation and stable attachment of enzymes and ligands to a solid support are crucial for the performance of enzyme-based biosensors and affinity-based biosensors. While specific studies detailing the use of this compound for this purpose are not prevalent in the reviewed literature, the principles of bioconjugation chemistry support its utility in this area.

The maleimide group of this compound is highly selective for sulfhydryl groups, which are present in the amino acid cysteine. This allows for the site-specific immobilization of enzymes and proteins that have a free cysteine residue at a known position. By controlling the location of the cysteine residue through protein engineering, it is possible to orient the biomolecule on a surface in a way that maximizes its activity and binding efficiency.

For instance, an enzyme could be immobilized on an amine-functionalized surface in a two-step process. First, the surface is treated with this compound to create a maleimide-activated surface. Subsequently, the enzyme, with a strategically placed cysteine residue, is introduced and forms a covalent bond with the maleimide groups. This method of directed immobilization is advantageous over random immobilization techniques, which can often lead to a loss of biological activity due to the blocking of active sites or improper orientation.

Development of Probes and Imaging Agents for Molecular Detection

A more documented application space for derivatives of 3-Maleimidobenzoic acid is in the development of probes and imaging agents for the detection and visualization of biological molecules and processes. In this context, the heterobifunctional nature of these crosslinkers is leveraged to conjugate targeting moieties, such as antibodies or peptides, to signaling molecules, like fluorescent dyes or radioisotopes.

A notable derivative, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS), has been utilized in the development of highly multiplexed immunohistochemical imaging by MALDI mass spectrometry (MALDI-IHC). In this application, an antibody is first conjugated to the NHS-ester end of MBS. The maleimide group of the antibody-MBS conjugate is then reacted with a cysteine-containing, photocleavable peptide mass-tag. This creates a tagged antibody that can be used to label specific biomarkers in tissue sections for subsequent detection by mass spectrometry. nih.govacs.orgresearchgate.net

Similarly, MBS has been used to conjugate peptides to bovine serum albumin (BSA) coated gold nanoparticles for cellular delivery applications. The NHS-ester of MBS reacts with lysine residues on the BSA, and the maleimide group is then used to attach a cysteine-terminated peptide. These functionalized nanoparticles can be used for targeted imaging and therapy. nih.gov

Furthermore, the synthesis of novel drug-monomers has been achieved using 3-Maleimidobenzoyl chloride. In one study, the acid chloride was reacted with the amino groups of paracetamol and metoclopramide (B1676508) to create new maleimide-containing monomers. These monomers were then polymerized and their antibacterial activities were evaluated, demonstrating a potential biomedical application.

Advanced Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques for 3-Maleimidobenzoic Acid Chloride and Its Derivatives

The precise chemical structure of this compound and its derivatives is confirmed through a combination of powerful spectroscopic and analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. For a compound like N-phenylmaleimide, a related structure, the vinylic protons of the maleimide (B117702) ring typically appear as a singlet at around 6.8-7.0 ppm. The aromatic protons would exhibit complex splitting patterns in the range of 7.2-8.0 ppm, with the exact shifts depending on the substitution pattern. For this compound, the protons on the benzene (B151609) ring would be expected in this region, with their specific coupling patterns revealing their relative positions.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the types of carbon atoms present in a molecule. The carbonyl carbons of the maleimide ring in N-aryl maleimides are typically found in the range of 165-175 ppm. The olefinic carbons of the maleimide ring resonate at approximately 134 ppm. The aromatic carbons show signals between 120 and 140 ppm, with the carbon attached to the acyl chloride group expected at a downfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for N-(4-bromophenyl)maleimide in CDCl₃ rsc.org

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Maleimide CH= | 6.85 (s, 2H) | 134.3 |

| Aromatic CH | 7.59 (d, 2H, J=7.6 Hz), 7.26 (d, 2H, J=6.3 Hz) | 132.3, 127.3 |

| Maleimide C=O | - | 169.0 |

| Aromatic C-Br | - | 121.6 |

| Aromatic C-N | - | 130.4 |

(s = singlet, d = doublet, H = number of hydrogens, J = coupling constant)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Acyl Chloride (C=O stretch): A strong absorption band is anticipated in the region of 1785-1815 cm⁻¹.

Imide (C=O stretch): Two distinct carbonyl stretching bands are characteristic of the imide group, typically appearing around 1780 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

C=C Stretch (alkene): The double bond of the maleimide ring would show a stretching vibration around 1640 cm⁻¹.

C=C Stretch (aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the imide ring typically appears in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table presents typical FT-IR absorption bands for N-substituted maleimides. researchgate.net

Table 2: Representative FT-IR Absorption Bands for N-Substituted Maleimides researchgate.net

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Imide C=O Asymmetric Stretch | ~1780 |

| Imide C=O Symmetric Stretch | ~1710 |

| Aromatic C=C Stretch | 1500-1600 |

| Maleimide C-N-C Stretch | ~1150 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. For this compound (C₁₁H₆ClNO₃), the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of a chlorine radical or a COCl group would be expected fragmentation pathways. In the analysis of maleimide-containing peptides, specific mass increments corresponding to the maleimide moiety are often observed. mdpi.com

Elemental Analysis (CHN, S, Cl) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) and chlorine (Cl) in a sample. ucm.es The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and confirms its elemental composition. For this compound (C₁₁H₆ClNO₃), the theoretical elemental composition would be calculated and used as a benchmark for purity assessment.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₆ClNO₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 56.08 |

| Hydrogen (H) | 2.57 |

| Chlorine (Cl) | 15.05 |

| Nitrogen (N) | 5.94 |

Thermal Characterization of Derived Materials

The thermal properties of polymers and materials derived from this compound are critical for determining their processing parameters and end-use performance, especially in high-temperature applications.

Differential Scanning Calorimetry (DSC) for Curing Exotherms and Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. orientjchem.org It is widely used to characterize the thermal transitions of polymeric materials. asminternational.org

Curing Exotherms: For thermosetting resins derived from this compound, such as bismaleimides, DSC is used to study the curing process. The polymerization and cross-linking reactions are typically exothermic, resulting in a broad peak in the DSC thermogram. The onset temperature of this exotherm indicates the temperature at which the curing reaction begins, while the peak temperature represents the point of maximum reaction rate. The area under the exotherm is proportional to the total heat of curing (ΔH), which provides information about the extent of the reaction. For bismaleimide (B1667444) resins, curing exotherms are often observed in the temperature range of 200-350°C. orientjchem.org

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. In a DSC thermogram, the glass transition is observed as a step-like change in the baseline. The Tg is a key indicator of the upper service temperature of a material. For high-performance polyimides and poly(amide-imide)s derived from monomers like this compound, the Tg values are typically high, often exceeding 200°C, reflecting their excellent thermal stability. orientjchem.org The following table provides representative thermal properties for a bismaleimide resin system.

Table 4: Representative Thermal Properties of a Bismaleimide (BMI) Resin System Determined by DSC orientjchem.org

| Thermal Property | Temperature (°C) |

|---|---|

| Melting Temperature (Tm) | 247 |

| Curing Exotherm Onset | ~248 |

| Curing Exotherm Peak (Texo) | 272 |

| Curing Exotherm Range | 248-350 |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles and Stability

Maleimide-based polymers are known for their high thermal stability. For instance, polymaleimides have been reported to exhibit high glass transition temperatures (Tg), in the range of 253–262 °C, indicating their stability at elevated temperatures. nih.gov The thermal decomposition of such polymers typically occurs in multiple stages.

A study on Poly (N-(Meta-Chlorophenyl) Maleimide) revealed a multi-step degradation process. lcms.cz An initial slight mass loss is observed up to 160°C, likely due to the loss of absorbed moisture or volatile impurities. lcms.cz The major decomposition events occur at higher temperatures. For this particular polymer, significant mass loss was observed in distinct stages, with around 50% mass loss occurring by 273°C and approximately 90% by 610°C. lcms.cz The decomposition of N-(4-(3-Thienyl methylene)-oxycarbonylphenyl) maleimide monomer also occurs in three stages, involving the removal of different parts of the molecule as the temperature increases. researchgate.net

Based on the structure of this compound, which contains a carboxylic acid chloride group, a maleimide ring, and an aromatic ring, a multi-stage decomposition is anticipated. The initial decomposition may involve the loss of the reactive acid chloride group, followed by the degradation of the maleimide ring and ultimately the aromatic core at higher temperatures. The presence of the aromatic ring is expected to contribute to a higher thermal stability and significant char yield at the end of the analysis.

Table 1: Representative TGA Data for a Maleimide-Containing Polymer

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition |

| Up to 160 | ~1-3% | Loss of volatiles/moisture |

| 160 - 440 | ~50-70% | Major decomposition of polymer backbone |

| 440 - 610 | ~20-30% | Further degradation and char formation |

Note: This data is representative of a related maleimide polymer and is intended to illustrate a typical thermal degradation profile. Specific values for this compound may vary.

Chromatographic Methods for Purity Assessment and Molecular Weight Determination

Chromatographic techniques are indispensable for the analysis of chemical compounds and polymers, providing critical information on purity and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical compounds. While a specific, validated HPLC method for the routine analysis of this compound is not detailed in readily available literature, a suitable method can be designed based on the analysis of similar compounds, such as N-substituted maleimides and benzoic acid derivatives. nih.govshimadzu.demedchemexpress.com

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for a molecule like this compound. researchgate.netrsc.org This method separates compounds based on their hydrophobicity.

Hypothetical HPLC Method Parameters:

Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules. warwick.ac.ukshimadzu.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to ensure good peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be effective. nih.govwarwick.ac.uk The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity.

Detection: A UV detector would be suitable for detecting this compound due to the presence of the aromatic ring and the maleimide group, which absorb UV light. medchemexpress.com The detection wavelength would be set at the absorbance maximum of the compound to achieve the highest sensitivity.

Purity Determination: The purity of a sample can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. researchgate.net The presence of other peaks would indicate impurities.

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.5 | 1500 | 0.5 | Impurity A |

| 2 | 4.8 | 295000 | 98.3 | This compound |

| 3 | 6.2 | 3500 | 1.2 | Impurity B |

Note: This table presents hypothetical data to illustrate the results of an HPLC purity analysis.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributions